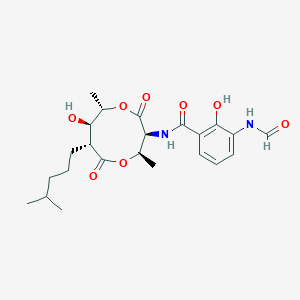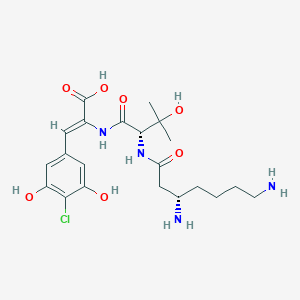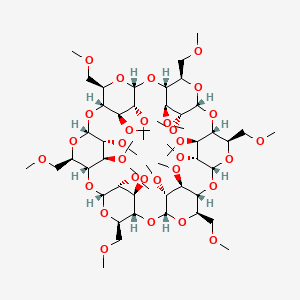
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification involves the methylation of hydroxyl groups at the 2, 3, and 6 positions of the glucose units, resulting in a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin typically involves the methylation of cyclomaltohexaose (α-cyclodextrin). The process includes the following steps:
Activation of Cyclomaltohexaose: Cyclomaltohexaose is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Methylation Reaction: Methyl iodide or methyl sulfate is added to the solution, and the reaction is carried out under basic conditions using a strong base like sodium hydride or potassium carbonate.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the methylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of methyl groups.
Complexation Reactions: It forms host-guest complexes with various molecules, enhancing its solubility and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Complexation: The compound can form complexes with iodine species in aqueous solutions, as demonstrated in thermocell applications.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido or thiol derivatives can be formed.
Complexes: Formation of stable complexes with iodine species, enhancing the Seebeck coefficient in thermocells.
Aplicaciones Científicas De Investigación
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin involves:
Host-Guest Complexation: The compound forms inclusion complexes with guest molecules, altering their physical and chemical properties.
Molecular Targets and Pathways: It interacts with various molecular targets, enhancing the solubility, stability, and bioavailability of guest molecules.
Comparación Con Compuestos Similares
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: Another methylated cyclodextrin with similar properties but different cavity size.
Hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin: A closely related compound with slight variations in methylation patterns.
Uniqueness
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is unique due to its specific methylation pattern, which enhances its ability to form stable complexes with iodine species, making it particularly useful in thermoelectric applications .
Propiedades
Fórmula molecular |
C54H96O30 |
|---|---|
Peso molecular |
1225.3 g/mol |
Nombre IUPAC |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C54H96O30/c1-55-19-25-31-37(61-7)43(67-13)49(73-25)80-32-26(20-56-2)75-51(45(69-15)38(32)62-8)82-34-28(22-58-4)77-53(47(71-17)40(34)64-10)84-36-30(24-60-6)78-54(48(72-18)42(36)66-12)83-35-29(23-59-5)76-52(46(70-16)41(35)65-11)81-33-27(21-57-3)74-50(79-31)44(68-14)39(33)63-9/h25-54H,19-24H2,1-18H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1 |
Clave InChI |
YEAQKJGWTCLKJJ-PIGKAOJQSA-N |
SMILES isomérico |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC)OC)COC)COC)COC)COC)COC)OC)OC |
SMILES canónico |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC)COC)COC)OC)OC |
Sinónimos |
hexakis(2,3,6-tri-O-methyl)-alpha-cyclodextrin TM-alpha-CD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


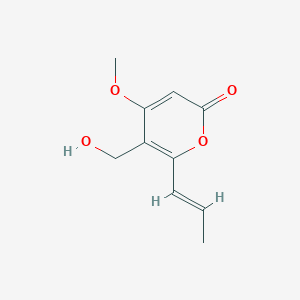
![5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B1250923.png)

![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)
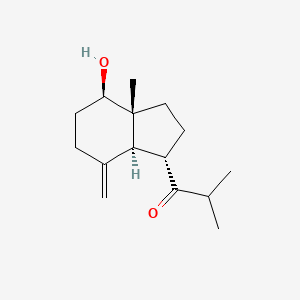

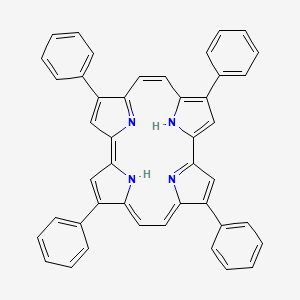

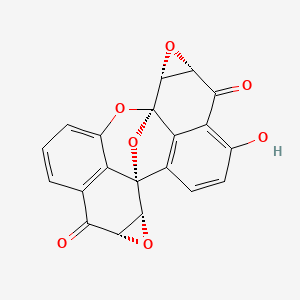
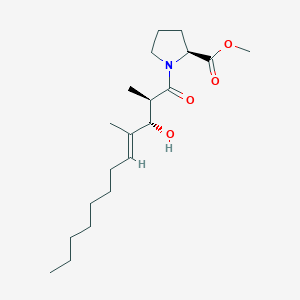
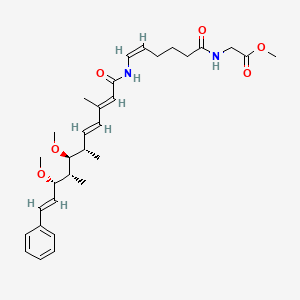
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)
